2-Acetoxy-4'-chlorobenzophenone
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Overview
Description
2-Acetoxy-4’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzophenone, where the acetoxy group is attached to the second carbon of the phenyl ring, and a chlorine atom is attached to the fourth carbon of the benzoyl ring. This compound is known for its applications in various chemical reactions and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-4’-chlorobenzophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 4-chlorobenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure safety, cost-effectiveness, and environmental friendliness. The reaction conditions are carefully controlled, and the use of solvents and catalysts is minimized to reduce waste and improve efficiency. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxy-4’-chlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
2-Acetoxy-4’-chlorobenzophenone is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-chlorobenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can further participate in biochemical reactions. The chlorine atom can engage in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Chlorobenzophenone: Similar structure but lacks the acetoxy group.
2-Acetoxybenzophenone: Similar structure but lacks the chlorine atom.
4-Acetoxy-2’-chlorobenzophenone: Positional isomer with the acetoxy and chlorine groups swapped.
Uniqueness: 2-Acetoxy-4’-chlorobenzophenone is unique due to the presence of both the acetoxy and chlorine groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a broader range of synthetic transformations compared to its analogs .
Properties
IUPAC Name |
[2-(4-chlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDVONYBLNNEPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555423 |
Source
|
Record name | 2-(4-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-13-5 |
Source
|
Record name | [2-(Acetyloxy)phenyl](4-chlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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